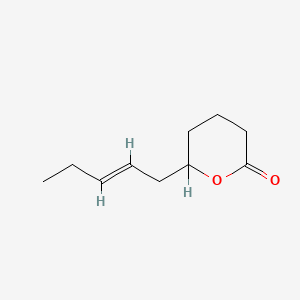
2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)-” is a chemical compound that belongs to the class of pyranones. It is a natural product that is found in various plants and has been synthesized in the laboratory for scientific research purposes. It is also known by other names such as Jasmine lactone, Jasminlactone, (Z)-7-Decen-5-olide, δ-Jasmine lactone, cis-7-Decen-5-olide, and others .
Molecular Structure Analysis
The molecular formula of “2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)-” is C10H16O2 . Its molecular weight is 168.2328 . The IUPAC Standard InChI is InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3/b4-3- .Scientific Research Applications
Synthesis and Chemical Properties
Pyrylium Compounds Synthesis : Tetra- and pentasubstituted pyrylium salts react with secondary alkyl amines to yield stable crystalline 2-dialkylamino-2H-pyrans. This reaction is significant in the context of organic chemistry, specifically in the synthesis of pyrylium compounds (Fischer, Zimmermann, & Weissenfels, 1983).
Precursor for Statins Synthesis : A variant of 2H-pyran-2-one has been utilized as a precursor for the synthesis of statins, which are important pharmaceuticals. The study demonstrates the oxidation of a specific alcohol derivative of 2H-pyran-2-one, offering a platform for statin synthesis (Časar & Košmrlj, 2009).
Organic Synthesis Intermediates : 2H-Pyran-2-one derivatives have been synthesized by various methods and are vital intermediates in organic synthesis. They serve as starting materials for further chemical transformations (Kvita & Sauter, 1990).
Biological Activity and Applications
Antifungal Properties : Compounds like 6-n-pentyl-2H-pyran-2-one and 6-n-pentenyl-2H-pyran-2-one produced by Trichoderma harzianum strains exhibit strong antifungal properties. They significantly reduce fungal infections in plants (Claydon, Allan, Hanson, & Avent, 1987).
Role in Fungi : Some fungi like Trichoderma viride and Trichoderma asperellum emit volatiles, including 2H-pyran-2-ones. These compounds play a role in fungal interactions and ecological functioning (Wickel, Citron, & Dickschat, 2013).
Advanced Applications and Studies
Kinetic and Mechanistic Studies : Research on the kinetics and mechanism of pyrolysis of 2H-pyran derivatives provides insights into their stability and reactivity under high-temperature conditions. This information is crucial for applications in materials science and organic synthesis (Álvarez-Aular et al., 2018).
- -ones and their derivatives are vital for creating various heterocycles. Their role as multifaceted building blocks in synthesis has been explored, highlighting their versatility in producing structurally diverse and biologically significant molecules (Pratap & Ram, 2017).
- Synthetic Library Creation : The synthesis of a library of substituted tetrahydropyrones demonstrates the potential of 2H-pyran-2-one derivatives in diverse chemical syntheses. This approach enables the rapid creation of compound libraries for screening against various biological targets (Zaware et al., 2011).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)- involves a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Acetone", "Methyl vinyl ketone", "Sodium borohydride", "Sodium hydroxide", "Benzaldehyde", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Condensation of acetone and methyl vinyl ketone in the presence of sodium borohydride to form 3,4,5,6-tetrahydro-2H-pyran", "Step 2: Oxidation of 3,4,5,6-tetrahydro-2H-pyran with sulfuric acid to form 2H-pyran-2-one", "Step 3: Alkylation of 2H-pyran-2-one with benzaldehyde in the presence of sodium hydroxide to form 2-benzylidene-2H-pyran-2-one", "Step 4: Reduction of 2-benzylidene-2H-pyran-2-one with sodium borohydride to form 2-tetrahydrobenzylidene-2H-pyran-2-one", "Step 5: Alkylation of 2-tetrahydrobenzylidene-2H-pyran-2-one with acetic anhydride in the presence of sodium bicarbonate to form 2-acetoxy-6-(2-tetrahydrobenzylidene)-2H-pyran", "Step 6: Deacetylation of 2-acetoxy-6-(2-tetrahydrobenzylidene)-2H-pyran with sodium hydroxide to form tetrahydro-6-(2-tetrahydrobenzylidene)-2H-pyran-2-one", "Step 7: Alkylation of tetrahydro-6-(2-tetrahydrobenzylidene)-2H-pyran-2-one with pentenyl bromide in the presence of potassium carbonate to form tetrahydro-6-(2-pentenyl)-2H-pyran-2-one", "Step 8: Reduction of tetrahydro-6-(2-pentenyl)-2H-pyran-2-one with sodium borohydride to form tetrahydro-6-(2-pentenyl)-2H-pyran-2-one, which is the desired compound" ] } | |
| 34686-71-0 | |
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
6-pent-2-enyloxan-2-one |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
XPPALVZZCMPTIV-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C/CC1CCCC(=O)O1 |
SMILES |
CCC=CCC1CCCC(=O)O1 |
Canonical SMILES |
CCC=CCC1CCCC(=O)O1 |
density |
0.979-0.989 |
| 34686-71-0 25524-95-2 |
|
physical_description |
colourless to light yellow liquid with a coconut, fatty, fruity, peach, jasmine, woody, balsamic odou |
solubility |
soluble in alcohol and ether; insoluble in water and fat |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B1609249.png)
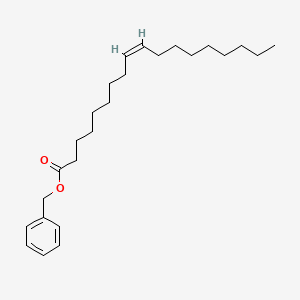
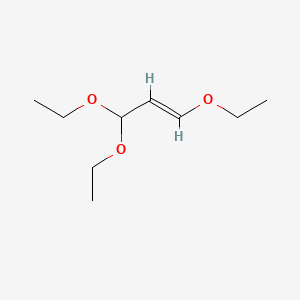
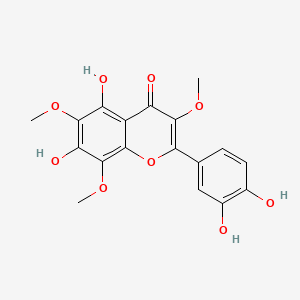

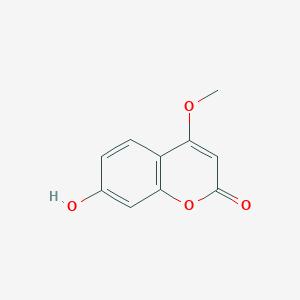
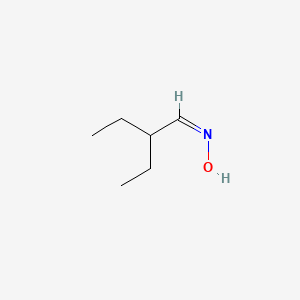
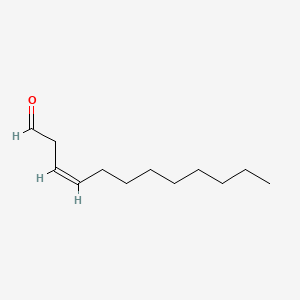
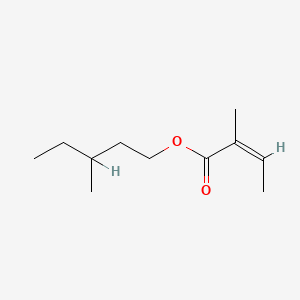
![[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-3-methyl-2-[1-[(E)-2-methylbut-2-enoyl]oxyethyl]butanoate](/img/structure/B1609263.png)
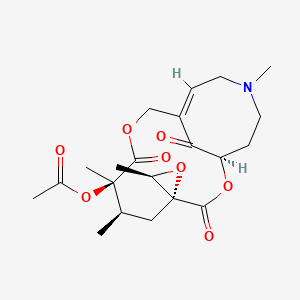
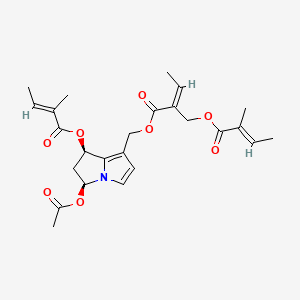
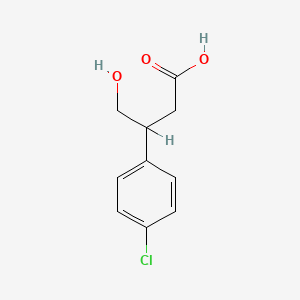
![3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1609271.png)
